molecular formula C24H52ClNO2 B14291153 N-Decyl-N-(2,3-dihydroxypropyl)-N-methyldecan-1-aminium chloride CAS No. 125028-98-0

N-Decyl-N-(2,3-dihydroxypropyl)-N-methyldecan-1-aminium chloride

Cat. No.: B14291153
CAS No.: 125028-98-0
M. Wt: 422.1 g/mol
InChI Key: YIUOWBMOGWJZIM-UHFFFAOYSA-M
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Description

N-Decyl-N-(2,3-dihydroxypropyl)-N-methyldecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C24H52NO2Cl. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long hydrophobic alkyl chains and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as an emulsifying agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N-(2,3-dihydroxypropyl)-N-methyldecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method includes reacting N-decyl-N-methyldecan-1-amine with 2,3-dihydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high efficiency. The product is then purified through techniques like crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-Decyl-N-(2,3-dihydroxypropyl)-N-methyldecan-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Decyl-N-(2,3-dihydroxypropyl)-N-methyldecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

    Biology: Employed in cell lysis buffers for protein extraction and in the formulation of antimicrobial agents.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chains interact with nonpolar substances, while the hydrophilic quaternary ammonium group interacts with polar substances, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and antimicrobial effects .

Comparison with Similar Compounds

  • N-Decyl-N,N-dimethyldecan-1-aminium chloride
  • N-Decyl-N-(2-hydroxyethyl)-N-methyldecan-1-aminium chloride

Comparison: N-Decyl-N-(2,3-dihydroxypropyl)-N-methyldecan-1-aminium chloride is unique due to the presence of two hydroxyl groups on the propyl chain, which enhances its hydrophilicity and ability to form hydrogen bonds. This makes it more effective in certain applications compared to its analogs, which may lack these functional groups .

Properties

CAS No.

125028-98-0

Molecular Formula

C24H52ClNO2

Molecular Weight

422.1 g/mol

IUPAC Name

didecyl-(2,3-dihydroxypropyl)-methylazanium;chloride

InChI

InChI=1S/C24H52NO2.ClH/c1-4-6-8-10-12-14-16-18-20-25(3,22-24(27)23-26)21-19-17-15-13-11-9-7-5-2;/h24,26-27H,4-23H2,1-3H3;1H/q+1;/p-1

InChI Key

YIUOWBMOGWJZIM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC(CO)O.[Cl-]

Origin of Product

United States

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